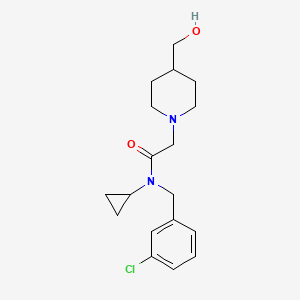
(4-Mercapto-cyclohexyl)-carbamic acid benzyl ester
描述
(4-Mercapto-cyclohexyl)-carbamic acid benzyl ester is an organic compound characterized by the presence of a mercapto group (-SH) attached to a cyclohexyl ring, a carbamic acid moiety, and a benzyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Mercapto-cyclohexyl Intermediate: The starting material, cyclohexene, undergoes a thiol-ene reaction with thiol to form 4-mercapto-cyclohexene.
Carbamation: The 4-mercapto-cyclohexene is then reacted with phosgene or a phosgene substitute to introduce the carbamic acid group.
Esterification: Finally, the carbamic acid intermediate is esterified with benzyl alcohol under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the thiol-ene reaction and automated systems for the carbamation and esterification steps to ensure high yield and purity.
Types of Reactions:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbamic acid group can be reduced to form amines.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted benzyl esters.
科学研究应用
(4-Mercapto-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester involves its interaction with biological molecules through its reactive mercapto group. This group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carbamic acid moiety may also interact with amino acid residues, further modulating biological activity.
相似化合物的比较
- (4-Mercapto-cyclohexyl)-carbamic acid methyl ester
- (4-Mercapto-cyclohexyl)-carbamic acid ethyl ester
- (4-Mercapto-cyclohexyl)-carbamic acid propyl ester
Comparison:
- Uniqueness: The benzyl ester group in (4-Mercapto-cyclohexyl)-carbamic acid benzyl ester provides unique steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. This can influence its reactivity and interaction with biological targets.
- Applications: While all these compounds may be used in similar applications, the specific properties of the benzyl ester derivative may make it more suitable for certain applications, such as in drug design where steric hindrance and electronic effects are critical.
属性
IUPAC Name |
benzyl N-(4-sulfanylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-14(15-12-6-8-13(18)9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13,18H,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTUXNJKFZJEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187094 | |
| Record name | Carbamic acid, N-(4-mercaptocyclohexyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353983-26-2 | |
| Record name | Carbamic acid, N-(4-mercaptocyclohexyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353983-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-mercaptocyclohexyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234812.png)


![{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B3234802.png)


![N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide](/img/structure/B3234855.png)
![[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B3234860.png)
![{3-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B3234813.png)
![1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester](/img/structure/B3234820.png)


![N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-isopropyl-ethane-1,2-diamine](/img/structure/B3234828.png)

